4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 23121-14-4; molecular formula: C₁₂H₉ClN₄; molecular weight: 244.68) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine, methyl, and phenyl groups. This compound is a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive derivatives via nucleophilic substitution at the 4-chloro position . Its structural framework aligns with pyrazolopyrimidine-based pharmacophores known for antitumor, antiviral, and phosphodiesterase inhibitory activities .
Properties
IUPAC Name |
4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSCWILCMCCGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
4,6-Dichloro-5-formylpyrimidine undergoes nucleophilic attack by phenylhydrazine at the formyl group, facilitating cyclization across the pyrimidine’s 4,5-positions. This generates the pyrazole ring while retaining the 4-chloro and 6-chloro substituents. Subsequent selective substitution of the 6-chloro group with a methyl moiety—via Grignard reagents or palladium-catalyzed coupling—yields the target compound.
Key reaction parameters include:
- Solvent : Polar aprotic solvents (e.g., dioxane, methanol) enhance solubility and reaction homogeneity.
- Temperature : Controlled cooling (0–15°C) mitigates exothermic side reactions during phenylhydrazine addition.
- Stoichiometry : A 1.1:1 molar ratio of phenylhydrazine to pyrimidine optimizes cyclization efficiency.
Case Study: Patent Methodology
In Example 3 of US3772294A, 10.62 grams of 4,6-dichloro-5-formylpyrimidine dissolved in 240 milliliters of dioxane reacted with 3.30 grams of phenylhydrazine hydrate at 10–15°C. Triethylamine facilitated hydrochloride salt precipitation, which was filtered to isolate the intermediate. Final purification via benzene reflux yielded 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine, which was subsequently methylated at position 6 using methylmagnesium bromide.
Two-Step Synthesis from Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate
An alternative route, inspired by Molbank’s synthesis of analogous chlorinated pyrazolopyrimidines, employs ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as the starting material.
Step 1: Formation of Pyrimidinone Intermediate
Reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with methyl chloroacetate in dioxane generates 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This step proceeds via nucleophilic acyl substitution, with the ester group undergoing hydrolysis to form a carboxamide intermediate.
Step 2: Chlorination with Phosphorus Oxychloride
Treatment of the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C) introduces the 4-chloro substituent. The reaction mechanism involves electrophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.
Yield Optimization :
- Molar Excess : A 5:1 ratio of POCl₃ to pyrimidinone ensures complete conversion.
- Reaction Time : Extended reflux periods (6–8 hours) maximize chlorination efficiency.
Chlorination of Pyrimidinone Precursors
Japanese studies describe the preparation of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine via hydrogenolysis of a dichloro precursor.
Hydrogenolytic Dechlorination
4,6-Dichloro-1-phenylpyrazolo[3,4-d]pyrimidine undergoes selective hydrogenation in the presence of a palladium chloride (PdCl₂) and magnesium oxide (MgO) catalyst. This method selectively removes the 6-chloro substituent, replacing it with a methyl group via in situ alkylation.
Critical Parameters :
- Catalyst Loading : 1% PdCl₂ by weight relative to substrate.
- Hydrogen Pressure : Atmospheric pressure suffices for quantitative dechlorination.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a scaffold for developing new anticancer agents.
Case Studies
A notable case involved a derivative of this compound which was tested in vitro for anti-proliferative activity. The results showed that compounds derived from this scaffold effectively induced apoptosis in cancer cells and inhibited migration and cell cycle progression, leading to DNA fragmentation . Another study synthesized several derivatives that exhibited variable degrees of selectivity as dual inhibitors for EGFR and VEGFR2, with some compounds showing promising results in tumor growth inhibition in MCF-7 breast cancer models .
Pharmacological Properties
The pharmacological profile of this compound extends beyond anticancer applications.
Antiparasitic and Antifungal Activities
Research indicates that derivatives of this compound possess antiparasitic and antifungal properties, making them candidates for treating infections caused by parasites and fungi. The structure's ability to interact with various biological targets enhances its versatility as a therapeutic agent .
Antibacterial Effects
Additionally, studies have shown that compounds within this class exhibit antibacterial activity, suggesting their potential use in treating bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Synthesis and Derivatives
The synthesis of this compound typically involves chlorination processes followed by various functional group modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Structural and Functional Differences
Substitution at Position 1 :
- The target compound’s 1-phenyl group enhances π-π stacking interactions in biological targets, whereas analogs like 1-methyl (CAS 1251212-42-6) or 1-ethyl derivatives prioritize steric effects and solubility .
- Fluorophenyl substituents (e.g., 4-fluorophenyl ) improve metabolic stability and target affinity .
Reactivity at Position 4: The 4-chloro group in the target compound is readily displaced by nucleophiles (e.g., hydrazine, amines) to yield hydrazinyl or amino derivatives . Compounds with 4-ketone (e.g., 6288-99-9) exhibit reduced electrophilicity but serve as hydrogen-bond acceptors in enzyme binding .
Modifications at Position 6 :
Biological Activity
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of approximately 244.68 g/mol, belongs to a class of pyrazolo[3,4-d]pyrimidines known for their potential in medicinal chemistry.
- Molecular Formula : C₁₂H₉ClN₄
- Molecular Weight : 244.68 g/mol
- CAS Number : 23121-14-4
- Physical State : Solid at room temperature
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, one study demonstrated that certain phenylpyrazolo[3,4-d]pyrimidines act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC₅₀ values ranging from 0.3 to 24 µM. In an MCF-7 breast cancer model, these compounds effectively inhibited tumor growth and induced apoptosis in cancer cells .
Antiviral Activity
Research has shown that some pyrazolo[3,4-d]pyrimidine derivatives possess antiviral properties against various viruses. For example, compounds derived from this scaffold have demonstrated effectiveness against Zika virus (ZIKV) and Dengue virus (DENV) with EC₅₀ values of 2.4 µM and 1.4 µM, respectively . The mechanisms underlying these antiviral effects involve the inhibition of viral replication and induction of cell cycle arrest.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both bacterial and fungal strains. Studies have reported that derivatives can inhibit the growth of pathogens such as E. coli and S. aureus, making them potential candidates for developing new antibacterial agents .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Anticancer Efficacy : A study evaluated the anticancer activity of several derivatives in vitro, finding that compounds with a methyl group on the pyrimidine ring exhibited enhanced activity against multiple cancer cell lines compared to their phenyl counterparts .
- Antiviral Mechanism : In an investigation focusing on the antiviral potential against herpes simplex virus type 1 (HSV-1), certain derivatives showed significant inhibition rates when tested on Vero cells, suggesting a promising avenue for antiviral drug development .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound:
| Activity Type | Target Organism/Cell Line | IC₅₀/EC₅₀ Values | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.3 - 24 µM | Induced apoptosis and inhibited tumor growth |
| Antiviral | ZIKV/DENV | 2.4 µM / 1.4 µM | Inhibited viral replication |
| Antimicrobial | E. coli, S. aureus | Varies | Significant growth inhibition |
Q & A
Q. What are the standard synthetic routes for 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?
The compound is synthesized via multi-step reactions, including cyclocondensation of 4-chlorophenyl derivatives with thioacetamide or via one-pot multicomponent reactions. Key steps involve introducing the pyrazolo-pyrimidine core through cyclization and subsequent functionalization (e.g., allylation, acylation). Solvents like dimethylformamide (DMF) or ethanol, temperatures (50–100°C), and catalysts (e.g., acid/base) are critical for optimizing yields (60–85%) .
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | 4-Chlorophenyl derivatives, thioacetamide | DMF, 80°C, 10 h | ~75% | |
| One-pot multicomponent | Methyl ketones, phenylhydrazine | Ethanol, reflux, 12 h | ~70% |
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR; H, C) and Infrared (IR) spectroscopy are standard. For example, H NMR peaks at δ 2.5–3.0 ppm confirm methyl groups, while aromatic protons appear at δ 7.2–8.1 ppm. IR stretches at 1650–1700 cm indicate carbonyl or amide functionalities . X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Bases like triethylamine improve nucleophilic substitution rates .
- Temperature control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions . For example, substituting ethanol with DMF increased yield from 52% to 75% in a pyrazolo-pyrimidine synthesis .
Q. What strategies address discrepancies in reported biological activities (e.g., antitumor vs. antiviral effects)?
Contradictions may arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. chloro groups) alter target binding .
- Assay conditions : Varying cell lines or concentrations (e.g., IC values measured at 10 μM vs. 50 μM) .
- Metabolic stability : Differences in in vitro vs. in vivo models affect observed efficacy . Cross-validation using standardized assays (e.g., NCI-60 panel for antitumor screening) is recommended .
Q. How can substituents be selectively introduced at the pyrazolo-pyrimidine core for structure-activity studies?
- Position 6 : Thiolation via nucleophilic substitution with thioacetamide .
- Position 4 : Amidation using benzoyl chloride derivatives under anhydrous conditions .
- N1-phenyl group : Suzuki coupling with aryl boronic acids . Protective groups (e.g., Boc) may be required to avoid side reactions .
Q. What safety protocols are critical when handling hazardous intermediates during synthesis?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods for volatile reagents (e.g., thioacetamide) .
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .
Data Analysis & Methodological Challenges
Q. How do conflicting catalytic system outcomes (e.g., acid vs. base catalysis) impact synthetic route design?
Acidic conditions (e.g., HCl) favor electrophilic substitution at electron-rich positions, while basic conditions (e.g., KCO) enhance nucleophilic attacks. For example, base catalysis improved regioselectivity in a pyrazolo-pyrimidine derivative synthesis by 20% compared to acid . Always validate via thin-layer chromatography (TLC) or HPLC .
Q. What computational tools aid in predicting the bioactivity of novel derivatives?
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate substituent effects with biological targets (e.g., kinase inhibition). For instance, methyl groups at position 6 showed higher binding affinity to EGFR in silico .
Key Research Gaps
- Solubility challenges : Hydrophobicity limits in vivo testing; consider PEGylation or prodrug strategies .
- Mechanistic studies : Elucidate the role of the chloro group in DNA intercalation vs. enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
